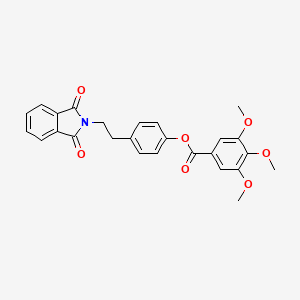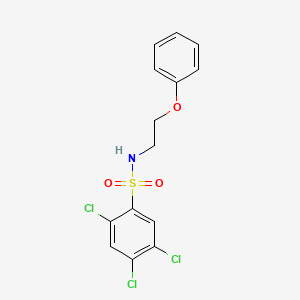
2-Fluoro-3-(thiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a fluorine atom, a thiophene ring, and a propanol group. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(thiophen-2-yl)propan-1-ol typically involves the introduction of a fluorine atom and a thiophene ring into a propanol backbone. One common method involves the nucleophilic substitution reaction of a suitable thiophene derivative with a fluorinated propanol precursor. The reaction conditions often include the use of polar aprotic solvents and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the thiophene ring to a more saturated form.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 2-Fluoro-3-(thiophen-2-yl)propanal or 2-Fluoro-3-(thiophen-2-yl)propanone.
Reduction: Formation of 2-Fluoro-3-(thiophen-2-yl)propane.
Substitution: Formation of 2-Amino-3-(thiophen-2-yl)propan-1-ol or 2-Thio-3-(thiophen-2-yl)propan-1-ol.
Scientific Research Applications
2-Fluoro-3-(thiophen-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and thiophene ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(furan-2-yl)propan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
2-Fluoro-3-(pyridin-2-yl)propan-1-ol: Contains a pyridine ring instead of a thiophene ring.
2-Fluoro-3-(phenyl)propan-1-ol: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
2-Fluoro-3-(thiophen-2-yl)propan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9FOS |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-fluoro-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H9FOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5H2 |
InChI Key |
JBRNFDSZNWUANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


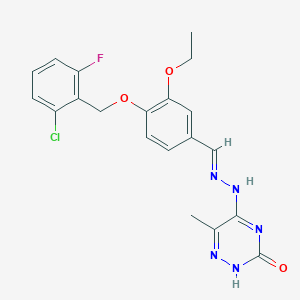
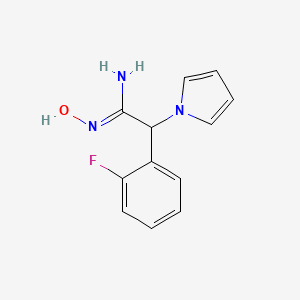

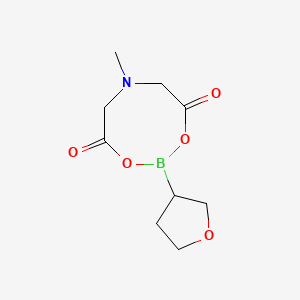
![9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B14874255.png)
![N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14874262.png)
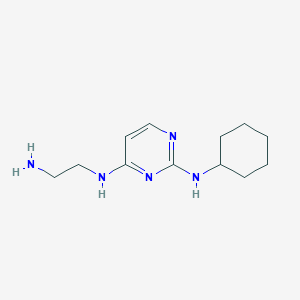
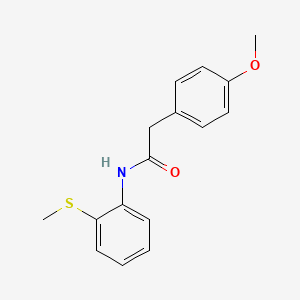
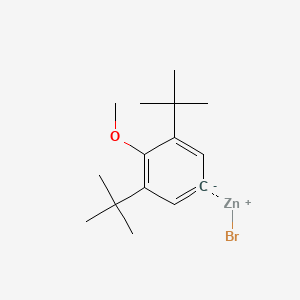
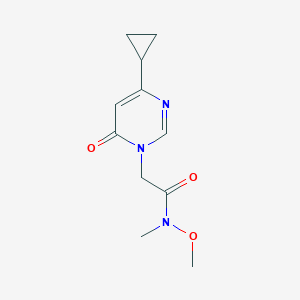
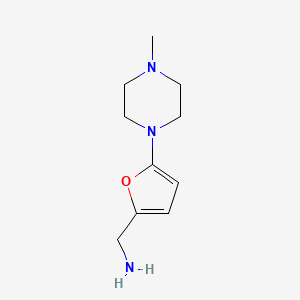
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14874321.png)
